2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of CL-418030 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes the use of bromine and fluorine-containing reagents, followed by specific reaction conditions to achieve the desired product . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CL-418030 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CL-418030 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of CL-418030 involves its inhibition of the interaction between the mixed lineage leukemia protein and menin. This interaction is crucial for the regulation of gene expression and cellular processes. By inhibiting this interaction, CL-418030 can modulate various pathways and molecular targets involved in disease progression .
Comparison with Similar Compounds
CL-418030 is unique in its specific inhibition of the mixed lineage leukemia protein and menin interaction. Similar compounds include other inhibitors of protein-protein interactions, such as:
MI-2: Another inhibitor of the mixed lineage leukemia protein and menin interaction.
MI-503: A compound with similar inhibitory effects but different chemical structure.
MI-463: Known for its potent inhibition of the same protein-protein interaction.
These compounds highlight the uniqueness of CL-418030 in terms of its specific molecular targets and pathways.
Properties
IUPAC Name |
2-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO4S/c1-24-15-7-11(17-21-14(9-26-17)18(22)23)6-13(19)16(15)25-8-10-2-4-12(20)5-3-10/h2-7,14,17,21H,8-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRARGMEDRLYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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